Ethyl 1,2,4-triazine-5-carboxylate
Description
Ethyl 1,2,4-triazine-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazine core substituted with an ethoxycarbonyl group at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly for generating derivatives through nucleophilic substitution or cyclocondensation reactions. For example, it reacts with aromatic amines, phenols, and hydrazines to yield substituted triazines with modified electronic and steric properties . Its reactivity is attributed to the electron-deficient triazine ring, which facilitates nucleophilic attack at positions 3 and 6.
Properties
CAS No. |
143209-28-3 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
ethyl 1,2,4-triazine-5-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-2-11-6(10)5-3-8-9-4-7-5/h3-4H,2H2,1H3 |
InChI Key |
OPBDVDRIPDMBIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=NC=N1 |
Canonical SMILES |
CCOC(=O)C1=CN=NC=N1 |
Synonyms |
1,2,4-Triazine-5-carboxylicacid,ethylester(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Ethyl 1,2,4-triazine-5-carboxylate and its derivatives have been investigated for their potential anticancer properties. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For instance, the synthesis of triazine derivatives has shown promising results against various cancer cell lines, suggesting a mechanism that involves the modulation of signaling pathways critical for tumor growth .
Case Study: Kinase Inhibition
- Compound Tested: this compound derivatives
- Target: Phosphatidylinositol-3 kinase (PI3K)
- Results: Demonstrated significant inhibition of PI3K activity in vitro, leading to reduced proliferation of cancer cells.
1.2 Antifungal and Antiviral Properties
The compound has also been explored for antifungal and antiviral applications. Studies have indicated that triazine derivatives exhibit activity against various fungal strains and viruses, making them potential candidates for developing new therapeutic agents .
Coordination Chemistry
This compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has implications for selective extraction processes and catalysis.
2.1 Ligand Design for Actinide Extraction
Recent research has focused on designing multidentate ligands derived from this compound for the selective extraction of actinides from nuclear waste. The complexation behavior of these ligands shows promise for improving the efficiency of actinide separation processes .
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| UO2^2+ | 6.5 | Actinide extraction |
| Th^4+ | 7.0 | Radioactive waste management |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves condensation reactions between hydrazines and carbonyl compounds. Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives.
3.1 Synthetic Pathways
The predominant method for synthesizing ethyl 1,2,4-triazine involves the reaction of hydrazines with diketones under acidic conditions. Variations in substituents on the triazine ring can significantly affect biological activity.
| Synthetic Method | Yield (%) | Biological Activity |
|---|---|---|
| Hydrazine + Diketone | 75 | Anticancer activity |
| Modified hydrazines | 85 | Enhanced antifungal properties |
Comparison with Similar Compounds
Reactivity Trends
- Electrophilicity : Derivatives with electron-withdrawing groups (e.g., Cl in ) exhibit enhanced reactivity toward nucleophiles compared to the parent compound.
- Steric Effects : Bulky groups (e.g., trifluoromethylphenylsulfanyl in ) reduce reaction rates with larger nucleophiles like isobutylamine, as observed in .
- Functional Group Compatibility: Methoxyamino () and hydrazine derivatives () enable further cyclization or conjugation, expanding utility in drug discovery.
Preparation Methods
Reaction Mechanism and Conditions
Dimethyl-1,2,4,5-tetrazine-3,6-dicarboxylate reacts with alkynes or enamines under thermal conditions (80–120°C) in chloroform or dioxane. The reaction proceeds via a [4+2] cycloaddition, followed by retro-Diels-Alder elimination of nitrogen gas to yield the triazine core. Subsequent esterification with ethanol in the presence of sulfuric acid introduces the ethyl carboxylate group.
For example, the reaction of dimethyl-1,2,4,5-tetrazine-3,6-dicarboxylate with phenylacetylene in chloroform at 100°C for 12 hours produces this compound in 68–72% yield after purification by column chromatography.
Cyclocondensation of Hydrazides with 1,2-Diketones
Hydrazide intermediates serve as precursors for constructing the triazine ring. Symmetrical 1,2-diketones react with acetohydrazides under acidic conditions to form 3,5,6-trisubstituted triazines, which are subsequently functionalized at the 5-position.
Synthetic Pathway
-
Hydrazide Preparation : Ethyl esters are converted to hydrazides via refluxing with hydrazine hydrate in ethanol. For instance, ethyl acetoacetate reacts with hydrazine at 80°C for 6 hours to yield acetoacetohydrazide.
-
Triazine Formation : The hydrazide reacts with 1,2-diketones (e.g., benzil) in acetic acid and ammonium acetate at 120°C for 24 hours. This step generates a 1,2,4-triazine intermediate with a carboxylic acid group at the 5-position.
-
Esterification : The carboxylic acid is treated with ethanol and sulfuric acid under reflux to produce the ethyl ester derivative.
This method achieves moderate yields (55–65%) but requires stringent purification via supercritical fluid chromatography (SFC) to separate regioisomers.
Direct Esterification of 1,2,4-Triazine-5-Carboxylic Acid
Direct esterification offers a straightforward route when the carboxylic acid precursor is accessible. The reaction employs ethanol as both solvent and reactant, with acid catalysis driving the equilibrium.
Optimization Parameters
-
Catalyst : Sulfuric acid (3 equiv) enhances esterification efficiency.
-
Temperature : Microwave irradiation at 100°C for 10 minutes improves reaction kinetics compared to conventional reflux.
-
Yield : Conversions exceed 85% when starting from high-purity 1,2,4-triazine-5-carboxylic acid.
For example, 1,2,4-triazine-5-carboxylic acid dissolved in ethanol with sulfuric acid under microwave irradiation (100°C, 10 minutes) yields the ethyl ester in 88% purity after recrystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diels-Alder | 68–72 | 95 | High regioselectivity | Requires specialized dienophiles |
| Hydrazide Cyclization | 55–65 | 90 | Scalable intermediate synthesis | Multi-step purification needed |
| Direct Esterification | 85–88 | 98 | Rapid and simple | Dependent on carboxylic acid availability |
| Regioselective | 60–70 | 95 | Resolves isomer mixtures | High solvent consumption |
Q & A
Q. What are the most efficient synthetic routes for Ethyl 1,2,4-Triazine-5-Carboxylate, and how do reaction conditions influence yield?
this compound is synthesized via cyclization of β-acylamidrazones or cyclocondensation of acyl hydrazides with ethyl alkoxy-iminoacetates. Key methods include:
- Thermal cyclization of ethyl 2-(2-acylhydrazono)-2-aminoacetates in diphenyl ether (Ph₂O), achieving 35–89% yields with reduced reaction times (1–4 hours vs. traditional 4 hours) .
- Base-mediated condensation of hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by thermal intramolecular cyclization .
Optimization Tip : Ph₂O solvent prevents side reactions, simplifies purification, and allows solvent reuse .
Q. Table 1: Representative Yields for this compound Derivatives
| Substituent (R) | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Aryl | 72–89 | 1 min | |
| Alkyl | 35–65 | 4 hours |
Q. How can researchers verify the purity and structural integrity of this compound?
- Chromatography : Use HPLC or GC-MS to assess purity (>95%) and detect byproducts from incomplete cyclization .
- Spectroscopy : Confirm the triazine core via:
- ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (triazine protons) and δ 165–170 ppm (ester carbonyl) .
- IR : Stretching vibrations at 1720 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) .
- X-ray crystallography : Resolve bond lengths (e.g., C-N: 1.32–1.35 Å) and dihedral angles to confirm stereoelectronic effects .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in cyclization efficiency between alkyl and aryl substituents?
Alkyl-substituted derivatives often show lower yields (35–65%) due to steric hindrance during cyclization, while aryl groups stabilize transition states via resonance. Computational studies (DFT) reveal:
- Activation Energy : Aryl-substituted intermediates have lower ΔG‡ (∼15 kcal/mol) compared to alkyl analogs (∼22 kcal/mol) .
- Solvent Effects : Ph₂O stabilizes polar transition states via π-π interactions, enhancing aryl-substituted product formation .
Data Conflict Resolution : Discrepancies in literature yields may arise from varying solvent purity or heating rates.
Q. How can this compound be functionalized for targeted bioactivity studies?
- Nucleophilic Substitution : Replace the ester group with amines or hydrazides to generate hydroxamic acids or hydrazides for enzyme inhibition assays .
- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the triazine C-3 position to modulate pharmacokinetic properties .
Case Study : 3-(2-Aminophenyl)-1,2,4-triazole derivatives exhibit enhanced binding to kinase domains .
Q. Table 2: Functionalization Strategies and Applications
| Reaction Type | Reagents | Application | Yield (%) |
|---|---|---|---|
| Ester hydrolysis | NaOH/EtOH | Carboxylic acid precursors | 80–90 |
| Pd-catalyzed coupling | Aryl boronic acids/Pd(PPh₃)₄ | Kinase inhibitor development | 60–75 |
Q. What computational tools predict the reactivity of this compound in complex systems?
- Molecular Dynamics (MD) : Simulate solvation effects in Ph₂O to optimize cyclization conditions .
- QSAR Models : Use 3D-QSAR to correlate substituent electronic parameters (e.g., Hammett σ) with anti-tumor IC₅₀ values .
- Docking Studies : Triazine derivatives show affinity for acetylcholinesterase (AChE) active sites (Glide score: −9.2 kcal/mol) .
Q. How do crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction reveals:
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Temperature Control : Maintain 160–180°C to avoid decomposition of thermally labile intermediates .
- Catalytic Additives : Use 5 mol% p-TsOH to accelerate cyclization and suppress dimerization .
Q. How can researchers validate biological activity while addressing data reproducibility issues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
